RCM-1

Description

BenchChem offers high-quality RCM-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RCM-1 including the price, delivery time, and more detailed information at info@benchchem.com.

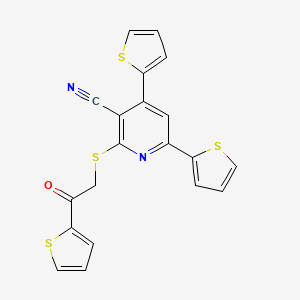

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2OS4/c21-11-14-13(17-4-1-7-24-17)10-15(18-5-2-8-25-18)22-20(14)27-12-16(23)19-6-3-9-26-19/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCYTKKDAZEVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2OS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of RCM-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RCM-1 (Robert Costa Memorial drug-1) is a small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[1][2] FOXM1 is a well-documented oncogene, playing a critical role in carcinogenesis and cellular proliferation across various cancer types.[1] This technical guide provides a comprehensive overview of the mechanism of action of RCM-1, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information is intended to support further research and drug development efforts targeting the FOXM1 signaling pathway.

Core Mechanism of Action: A Multi-pronged Approach to FOXM1 Inhibition

RCM-1 employs a multi-faceted strategy to inhibit the oncogenic activity of FOXM1. The primary mechanisms include:

-

Inhibition of FOXM1 Nuclear Localization: RCM-1 effectively blocks the translocation of FOXM1 from the cytoplasm to the nucleus.[1] As FOXM1 is a transcription factor, its nuclear localization is essential for regulating the expression of its target genes involved in cell cycle progression and proliferation. By preventing its entry into the nucleus, RCM-1 curtails its transcriptional activity.

-

Promotion of Proteasomal Degradation: The inhibitor enhances the ubiquitination of FOXM1, marking it for degradation by the proteasome.[1] This leads to a significant reduction in the overall cellular levels of the FOXM1 protein.

-

Disruption of the FOXM1-β-catenin Interaction: A key and distinct feature of RCM-1's mechanism is its ability to disrupt the protein-protein interaction between FOXM1 and β-catenin.[1] This interaction is crucial for the stability and nuclear accumulation of both proteins, which are central to the Wnt signaling pathway, another critical oncogenic pathway. The disruption of this complex leads to the degradation of both FOXM1 and β-catenin, providing a dual inhibitory effect on two major cancer-driving pathways.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of RCM-1 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of RCM-1

| Cell Line | Assay Type | Parameter | Value | Reference |

| U2OS (Human Osteosarcoma) | - | EC50 | 0.72 µM | [MedChemExpress] |

Table 2: Effect of RCM-1 on Colony Formation

| Cell Line | Concentration of RCM-1 | Observation | Reference |

| Rd76-9 (Mouse Rhabdomyosarcoma) | 5 µM | Effective inhibition of colony formation | [1] |

| B16-F10 (Mouse Melanoma) | 5 µM | Effective inhibition of colony formation | [1] |

| H2122 (Human Lung Adenocarcinoma) | 5 µM | Effective inhibition of colony formation | [1] |

| 4T1 (Mouse Mammary Carcinoma) | 5 µM | Effective inhibition of colony formation | [1] |

| KPC-2 (Mouse Pancreatic Adenocarcinoma) | 5 µM | Effective inhibition of colony formation | [1] |

Note: The data on colony formation is primarily qualitative or presented graphically in the source literature. The table indicates the concentration at which a significant inhibitory effect was observed.

Table 3: In Vivo Efficacy of RCM-1

| Tumor Model | Treatment Details | Outcome | Reference |

| Rd76-9 Rhabdomyosarcoma (Mouse) | - | Inhibition of tumor growth | [1] |

| B16-F10 Melanoma (Mouse) | - | Inhibition of tumor growth | [1] |

| H2122 Lung Adenocarcinoma (Human, in mice) | - | Inhibition of tumor growth | [1] |

Note: Quantitative data from in vivo studies, such as percentage of tumor growth inhibition, is not consistently reported in a standardized format in the available literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by RCM-1 and the general workflows of experiments used to study its mechanism of action.

Caption: Signaling pathway illustrating RCM-1's mechanism of action.

Caption: General experimental workflow for Western Blot analysis.

Caption: Experimental workflow for Co-Immunoprecipitation.

Caption: Experimental workflow for Colony Formation Assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of RCM-1's mechanism of action.

Western Blot and Co-immunoprecipitation Analysis

-

Cell Lysis: Protein extracts are prepared from tumor cells using Radioimmunoprecipitation assay (RIPA) buffer. For cytoplasmic and nuclear extracts, NE-PER Nuclear and Cytoplasmic Extraction Reagents (ThermoFisher Scientific) are used.

-

Antibodies: The following primary antibodies have been used: FOXM1, β-catenin, Cyclin D1, Histone H3 (Santa Cruz Biotechnology), and β-actin (Millipore).

-

Co-immunoprecipitation (Co-IP):

-

Cells (e.g., 3T3 fibroblasts) are treated with DMSO or RCM-1 for 48 hours.

-

(Optional) For cross-linking protein-protein complexes, cells are incubated for one hour with 1 μM Dithiobis-succinimidyl propionate (B1217596) (DSP).

-

Immunoprecipitation reactions are performed using the Universal Magnetic Co-IP kit (Active Motif).

-

For cell-free co-IP, whole-cell lysate is prepared and incubated with 40 μM RCM-1 and the FOXM1 antibody overnight.

-

-

Western Blotting: Standard western blotting procedures are followed for the detection of immunoprecipitated proteins or total protein levels.

Colony Formation Assay

-

Cell Seeding: Tumor cells are seeded at a low density in 6-well plates.

-

Treatment: Cells are treated with various concentrations of RCM-1 (e.g., 5 µM and 10 µM) or DMSO as a vehicle control.

-

Incubation: Plates are incubated for a period of 7 days to allow for colony formation.

-

Fixation and Staining: Colonies are fixed and stained with a solution such as crystal violet for visualization and counting.

-

Analysis: The number of colonies containing at least 50 cells is counted. The effect of RCM-1 is quantified by comparing the number of colonies in treated wells to the control wells.

Conclusion

RCM-1 is a potent and specific inhibitor of the oncogenic transcription factor FOXM1. Its multifaceted mechanism of action, which includes blocking nuclear localization, promoting proteasomal degradation, and uniquely disrupting the critical FOXM1-β-catenin interaction, makes it a promising candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel cancer therapeutics targeting the FOXM1 and Wnt signaling pathways. Further studies are warranted to establish a broader quantitative profile of RCM-1's efficacy across a wider panel of cancer types and to optimize its therapeutic potential.

References

RCM-1: A Novel Inhibitor of the Oncogenic Transcription Factor FOXM1 – Discovery, Development, and Preclinical Efficacy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Forkhead Box M1 (FOXM1) transcription factor is a critical regulator of cell cycle progression and is frequently overexpressed in a wide array of human cancers, making it a compelling target for therapeutic intervention. This technical whitepaper provides an in-depth overview of the discovery, development, and preclinical evaluation of RCM-1, a small molecule inhibitor of FOXM1. RCM-1 was identified through high-throughput screening and has demonstrated significant anti-tumor activity in various cancer models.[1][2][3] Its mechanism of action involves the inhibition of FOXM1 nuclear localization, induction of its proteasomal degradation, and disruption of its interaction with the key signaling molecule β-catenin.[1][2][4] This guide details the experimental methodologies used to characterize RCM-1, presents its quantitative efficacy data, and visualizes the underlying biological pathways and developmental workflow.

Introduction to FOXM1 as a Therapeutic Target

FOXM1 is a proliferation-specific transcription factor that plays a pivotal role in the G2/M phase of the cell cycle.[5] Its downstream targets include genes essential for mitosis, such as Polo-like kinase 1 (PLK1) and Cell division cycle 25 homolog B (CDC25B).[6] Aberrant overexpression of FOXM1 is a common feature in numerous malignancies, including lung, breast, prostate, and brain cancers, and often correlates with poor prognosis and resistance to therapy.[7] The oncogenic activity of FOXM1 is driven by several upstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[8] Given its central role in tumor cell proliferation and survival, the development of specific FOXM1 inhibitors represents a promising therapeutic strategy.

Discovery of RCM-1 through High-Throughput Screening

RCM-1 was identified as a potent inhibitor of FOXM1 through a high-throughput screening (HTS) campaign designed to identify small molecules that could disrupt FOXM1 activity.[1][2] While the specific details of the HTS protocol for RCM-1's discovery are not publicly available, such screens typically involve cell-based or biochemical assays to measure the modulation of FOXM1 expression or function. A common approach for identifying inhibitors of transcription factors is a fluorescence polarization (FP) assay, which measures the disruption of the protein-DNA interaction.[9]

Generalized High-Throughput Screening Protocol (Fluorescence Polarization)

A fluorescence polarization-based high-throughput screen is a common method for identifying inhibitors of protein-DNA interactions.[9]

-

Assay Principle: The assay measures the change in the polarization of fluorescently labeled DNA upon binding to the FOXM1 DNA-binding domain (DBD). Small molecules that inhibit this interaction will result in a decrease in fluorescence polarization.

-

Reagents and Materials:

-

Procedure:

-

A solution containing the FOXM1 DBD and the fluorescent DNA probe is dispensed into the microplate wells.

-

The small molecule compounds from the library are then added to the wells at various concentrations.

-

The plates are incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader.

-

-

Hit Identification: Compounds that cause a significant decrease in fluorescence polarization are identified as potential inhibitors of the FOXM1-DNA interaction.

Mechanism of Action of RCM-1

RCM-1 exhibits a multi-faceted mechanism of action to inhibit FOXM1 function:

-

Inhibition of Nuclear Localization: RCM-1 prevents the translocation of FOXM1 from the cytoplasm to the nucleus, which is essential for its transcriptional activity.[1][2]

-

Promotion of Proteasomal Degradation: The inhibitor increases the ubiquitination of FOXM1, targeting it for degradation by the proteasome.[1][2]

-

Disruption of FOXM1-β-catenin Interaction: RCM-1 interferes with the protein-protein interaction between FOXM1 and β-catenin, a key component of the Wnt signaling pathway. This disruption leads to the degradation of both proteins, providing a dual-inhibitory effect on two critical oncogenic pathways.[4]

Preclinical Efficacy of RCM-1

RCM-1 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both in vitro and in vivo.[1][2]

In Vitro Activity

Treatment with RCM-1 has been shown to inhibit the proliferation of various cancer cell lines.[2] While specific IC50 values for RCM-1 are not consistently reported across publicly available literature, the available data indicates its activity in the low micromolar range.[6]

Table 1: Summary of In Vitro Effects of RCM-1

| Assay Type | Cancer Cell Lines | Observed Effect | Reference |

| Cell Growth/Viability | Rd76-9 (rhabdomyosarcoma), B16-F10 (melanoma), H2122 (lung adenocarcinoma), 4T1 (breast carcinoma), MyC-CaP (prostate adenocarcinoma), KPC-2 (pancreatic adenocarcinoma) | Inhibition of cell growth | [2][7] |

| Colony Formation | Rd76-9, B16-F10, H2122, 4T1, KPC-2 | Reduction in the number and size of colonies | [7] |

| Cell Cycle Analysis | Not specified | Increased duration of mitosis and overall cell cycle | [1][4] |

| Cell Migration | Not specified | Inhibition of tumor cell migration | [1] |

In Vivo Activity

In vivo studies using mouse xenograft models have shown that RCM-1 can effectively inhibit tumor growth.[1][2]

Table 2: Summary of In Vivo Effects of RCM-1

| Tumor Model | Animal Model | RCM-1 Dose | Effect on Tumor Growth | Reference |

| H2122 lung adenocarcinoma | Immunocompromised mice | 20 mg/kg | Significant inhibition of tumor growth | [8] |

| Rd76-9 rhabdomyosarcoma | Syngeneic mice | Not specified | Reduced tumor size | [1] |

| B16-F10 melanoma | Syngeneic mice | Not specified | Reduced tumor growth | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[6]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of RCM-1 (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.[6]

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

-

Treatment: Treat the cells with various concentrations of RCM-1 for a specified duration (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-2 weeks to allow for colony formation.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies.

Co-Immunoprecipitation (Co-IP) for FOXM1-β-catenin Interaction

This protocol is used to demonstrate the disruption of the protein-protein interaction between FOXM1 and β-catenin by RCM-1.[2]

-

Cell Lysis: Lyse RCM-1 treated and untreated control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against FOXM1 (or β-catenin) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose (B213101) beads to the lysates and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against β-catenin (or FOXM1) to detect the co-immunoprecipitated protein.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RCM-1 in a mouse model.[8]

-

Cell Line and Animal Model: Use a cancer cell line with high FOXM1 expression (e.g., H2122 lung adenocarcinoma) and immunocompromised mice (e.g., NSG mice).[8]

-

Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 cancer cells into the flank of each mouse.[8]

-

Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into a vehicle control group (e.g., DMSO) and an RCM-1 treatment group (e.g., 20 mg/kg).[8]

-

Compound Administration: Administer RCM-1 or the vehicle control intraperitoneally every other day.[8]

-

Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight and overall health of the animals.[8]

-

Endpoint Analysis: At the end of the study, sacrifice the animals and harvest the tumors for further analysis, such as Western blotting for FOXM1 and immunohistochemistry for proliferation markers like Ki67.[8]

Visualizations

FOXM1 Signaling Pathway and RCM-1's Point of Intervention

Caption: FOXM1 signaling pathway and RCM-1's mechanism of action.

Experimental Workflow for RCM-1's Discovery and Preclinical Evaluation

Caption: Workflow for RCM-1 discovery and preclinical testing.

Logical Relationship of RCM-1's Development

Caption: Logical progression of RCM-1's development.

Conclusion and Future Directions

RCM-1 has emerged as a promising preclinical candidate for the inhibition of the oncogenic transcription factor FOXM1. Its multifaceted mechanism of action, involving the inhibition of nuclear localization, promotion of degradation, and disruption of a key protein-protein interaction, provides a robust approach to attenuating FOXM1-driven tumorigenesis. The significant anti-tumor efficacy demonstrated in both in vitro and in vivo models warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as IND-enabling toxicology studies, to pave the way for potential clinical evaluation. The development of RCM-1 and other FOXM1 inhibitors holds the potential to offer a novel therapeutic avenue for a wide range of human cancers.

References

- 1. The FOXM1 inhibitor RCM-1 decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RCM-1 in Inhibiting Carcinogenesis: A Technical Guide

Abstract

The aberrant activity of oncogenic transcription factors is a cornerstone of carcinogenesis, driving the proliferation and survival of cancer cells. One such key transcription factor is Forkhead Box M1 (FOXM1), which is frequently overexpressed in a multitude of human cancers and correlates with poor prognosis.[1] This has positioned FOXM1 as a critical target for novel anti-cancer therapies. Recently, a small molecule inhibitor, Robert Costa Memorial drug-1 (RCM-1), was identified as a potent antagonist of FOXM1.[2][3] This technical guide provides an in-depth analysis of the role of RCM-1 in inhibiting carcinogenesis, detailing its mechanism of action, its effects on cancer cell biology, and the experimental evidence supporting its therapeutic potential. We consolidate quantitative data into structured tables, provide detailed experimental protocols for key assays, and visualize complex signaling pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

RCM-1: A Direct Inhibitor of the FOXM1 Oncoprotein

RCM-1 was identified through high-throughput screening as a small molecule that effectively inhibits the function of the FOXM1 transcription factor.[2] Its primary mechanism of action is not to prevent the expression of FOXM1, but rather to disrupt its activity through post-translational modifications and subcellular localization.

1.1. Mechanism of FOXM1 Inhibition

RCM-1 exerts its inhibitory effects on FOXM1 through a multi-pronged approach:

-

Inhibition of Nuclear Localization: FOXM1 must translocate to the nucleus to regulate the transcription of its target genes. RCM-1 has been shown to prevent the nuclear localization of the FOXM1 protein.[2][3] This sequestration of FOXM1 in the cytoplasm effectively neutralizes its function as a transcription factor.

-

Increased Ubiquitination and Proteasomal Degradation: RCM-1 promotes the ubiquitination of FOXM1, tagging it for degradation by the proteasome.[2][4] This leads to a significant reduction in the overall cellular levels of the FOXM1 protein in treated cancer cells.

Anti-Carcinogenic Effects of RCM-1

By effectively inhibiting FOXM1, RCM-1 triggers a cascade of anti-cancer effects, significantly impeding tumor growth and progression. These effects have been observed consistently across a range of cancer cell lines, including rhabdomyosarcoma, melanoma, lung adenocarcinoma, and breast, prostate, and pancreatic cancer.[2][5]

2.1. Inhibition of Cancer Cell Proliferation and Tumorigenicity

A primary function of FOXM1 is to drive cellular proliferation by promoting entry into the S and M phases of the cell cycle.[2] RCM-1 treatment robustly inhibits the growth of various tumor cell lines.[2][5] This is evidenced by a reduction in DNA replication, as measured by decreased EdU incorporation.[2] Furthermore, RCM-1 significantly decreases the ability of cancer cells to form colonies in vitro, a key indicator of tumorigenicity.[1][2]

2.2. Induction of Apoptosis

In addition to halting proliferation, RCM-1 promotes programmed cell death, or apoptosis, in cancer cells. In vivo studies have demonstrated that tumors treated with RCM-1 show a significant increase in the number of cells positive for cleaved caspase-3, a key marker of apoptosis.[2]

2.3. Impact on Cell Cycle Progression

RCM-1-mediated inhibition of FOXM1 leads to a delay in cell cycle progression.[2] Live-cell imaging studies have revealed that treatment with RCM-1 increases the duration of both the overall cell cycle and the mitotic phase specifically.[4][5] This disruption of the normal cell cycle contributes to the overall inhibition of tumor growth.

2.4. Attenuation of Cancer Cell Migration

The metastatic spread of cancer is a major cause of mortality. RCM-1 has been shown to inhibit the migration of tumor cells in vitro, suggesting a potential role in preventing metastasis.[1][3]

RCM-1 and its Crosstalk with the β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is another critical pathway that is often dysregulated in cancer.[5] β-catenin can act as a transcriptional co-activator to promote cancer growth and metastasis.[5] Notably, FOXM1 has been shown to directly bind to β-catenin, and this interaction is crucial for promoting the growth of certain cancers, like glioma.[2]

RCM-1 disrupts this oncogenic collaboration. Treatment with RCM-1 not only decreases the overall protein levels of β-catenin but also inhibits its nuclear localization.[1][2] Crucially, RCM-1 inhibits the protein-protein interaction between FOXM1 and β-catenin, providing another layer to its anti-carcinogenic mechanism.[2][6]

Quantitative Analysis of RCM-1's Efficacy

The anti-tumor effects of RCM-1 have been quantified in numerous studies. The following tables summarize key findings across various cancer cell lines and in vivo models.

Table 1: Effect of RCM-1 on Cancer Cell Proliferation and Cell Cycle Duration

| Cell Line | Cancer Type | Effect on Growth | Change in Cell Cycle Duration | Reference |

|---|---|---|---|---|

| Rd76-9 | Rhabdomyosarcoma | Significantly Inhibited | Increased | [2][5] |

| B16-F10 | Melanoma | Significantly Inhibited | Increased | [2][5] |

| H2122 | Lung Adenocarcinoma | Significantly Inhibited | Increased | [2][5] |

| 4T1 | Mammary Carcinoma | Significantly Inhibited | Increased | [2][5] |

| MyC-CaP | Prostate Carcinoma | Significantly Inhibited | Increased | [2][5] |

| KPC-2 | Pancreatic Carcinoma| Significantly Inhibited | Increased |[2][5] |

Table 2: Effect of RCM-1 on Tumorigenicity and Migration In Vitro

| Cell Line | Cancer Type | Effect on Colony Formation | Effect on Cell Migration | Reference |

|---|---|---|---|---|

| Rd76-9 | Rhabdomyosarcoma | Decreased | Inhibited | [1][7] |

| B16-F10 | Melanoma | Decreased | Inhibited | [1][7] |

| H2122 | Lung Adenocarcinoma | Decreased | Not Reported | [1][7] |

| 4T1 | Mammary Carcinoma | Decreased | Inhibited | [1][7] |

| KPC-2 | Pancreatic Carcinoma| Decreased | Not Reported |[1][7] |

Table 3: In Vivo Anti-Tumor Efficacy of RCM-1

| Tumor Model | Cancer Type | Key Outcomes | Reference |

|---|---|---|---|

| Rd76-9 Xenograft | Rhabdomyosarcoma | Inhibited tumor growth, decreased proliferation (Ki-67, PH3), increased apoptosis (cleaved caspase-3) | [2] |

| B16-F10 Xenograft | Melanoma | Inhibited tumor growth | [2] |

| H2122 Xenograft | Lung Adenocarcinoma | Inhibited tumor growth |[2][6] |

Key Experimental Methodologies

The following protocols provide an overview of the key experiments used to characterize the anti-carcinogenic effects of RCM-1.

5.1. Cell Proliferation and Growth Curve Analysis

-

Objective: To assess the effect of RCM-1 on the growth rate of cancer cells.

-

Protocol:

-

Seed cancer cells in multi-well plates at a specific density.

-

After allowing cells to adhere overnight, treat them with various concentrations of RCM-1 or a vehicle control (e.g., DMSO).

-

At designated time points (e.g., 0, 24, 48, 72 hours), harvest the cells.

-

Stain cells with Trypan Blue to distinguish between live and dead cells.

-

Count the number of live cells using a hemocytometer or an automated cell counter.

-

Plot the fold change in the number of live cells relative to the 0-hour time point to generate growth curves.[2][5]

-

5.2. Colony Formation Assay

-

Objective: To evaluate the ability of single cancer cells to undergo sufficient proliferation to form a colony, a measure of tumorigenicity.

-

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

-

Treat the cells with RCM-1 or vehicle control. The treatment can be continuous for the duration of the experiment.

-

Incubate the plates for a period of 7-14 days, allowing colonies to form.

-

Fix the colonies with a solution like methanol (B129727) and stain them with Crystal Violet.

-

Wash the plates, allow them to dry, and count the number of visible colonies (typically defined as containing >50 cells).[1][2]

-

5.3. Live-Cell Imaging for Cell Cycle Analysis

-

Objective: To measure the duration of the cell cycle and mitosis in real-time.

-

Protocol:

-

Plate cells in a glass-bottom dish suitable for microscopy.

-

Treat cells with RCM-1 or vehicle control.

-

Place the dish in an environmentally controlled chamber on an epifluorescence or confocal microscope.

-

Acquire images at regular intervals (e.g., every 5 minutes) for an extended period (e.g., 3 days).

-

Analyze the resulting time-lapse videos. Measure cell cycle duration as the time between the anaphase onset of a mother cell and the anaphase onset of its daughter cells.

-

Measure mitotic duration as the time between nuclear envelope breakdown and anaphase onset.[4][5]

-

5.4. Immunofluorescence Staining

-

Objective: To visualize the subcellular localization and expression of specific proteins (e.g., FOXM1, Ki-67, cleaved caspase-3).

-

Protocol:

-

Grow cells on coverslips or use paraffin-embedded tumor tissue sections.

-

Fix the cells/tissues (e.g., with paraformaldehyde).

-

Permeabilize the cells (e.g., with Triton X-100) to allow antibody entry.

-

Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific to the protein of interest.

-

Wash and incubate with a secondary antibody conjugated to a fluorophore.

-

Mount the coverslip/slide with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize using a fluorescence or confocal microscope.[2]

-

5.5. Co-Immunoprecipitation (Co-IP)

-

Objective: To determine if two proteins (e.g., FOXM1 and β-catenin) physically interact within the cell.

-

Protocol:

-

Lyse cells under non-denaturing conditions to preserve protein complexes.

-

Incubate the total cell lysate with an antibody specific to one of the proteins of interest (the "bait" protein).

-

Add protein A/G-conjugated beads, which will bind to the antibody.

-

Centrifuge to pellet the beads, which are now bound to the antibody and its interacting proteins.

-

Wash the pellet several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting, using an antibody against the second protein of interest (the "prey" protein) to detect its presence.[5]

-

5.6. In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of RCM-1 in a living organism.

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., Rd76-9, H2122) into the flank of immunocompromised mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment groups (e.g., vehicle control, RCM-1).

-

Administer RCM-1 or vehicle control systemically (e.g., via intraperitoneal injection) according to a predetermined schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[2][6]

-

Conclusion and Future Directions

RCM-1 represents a promising therapeutic agent that targets the core oncogenic activity of the FOXM1 transcription factor. Through its ability to inhibit FOXM1's nuclear localization and promote its degradation, RCM-1 effectively suppresses cancer cell proliferation, induces apoptosis, and hinders cell migration.[2] Its additional capacity to disrupt the oncogenic interplay between FOXM1 and β-catenin further underscores its potential as a multi-faceted anti-cancer drug.[2][6] The robust pre-clinical data, spanning both in vitro and in vivo models, provides a strong rationale for its continued development. Future research should focus on clinical trials to assess the safety and efficacy of RCM-1 in human patients, explore potential synergistic combinations with existing chemotherapies or targeted agents, and identify predictive biomarkers to select patients most likely to respond to RCM-1 therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. The FOXM1 inhibitor RCM-1 decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The FOXM1 Inhibitor RCM-1 Decreases Carcinogenesis and Nuclear β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Small Molecule Inhibitor RCM-1: A Potent Modulator of β-Catenin Nuclear Localization

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers. A key event in this pathway is the nuclear translocation of β-catenin, where it acts as a transcriptional co-activator of pro-proliferative genes. The small molecule RCM-1 has been identified as an inhibitor of the oncogenic transcription factor FOXM1. Emerging evidence reveals that RCM-1 also significantly impacts the Wnt/β-catenin pathway by reducing the nuclear localization of β-catenin. This technical guide provides an in-depth analysis of the mechanism of action of RCM-1 on β-catenin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental procedures. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.

Introduction to RCM-1 and β-Catenin Signaling

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, survival, and differentiation.

RCM-1 is a small molecule compound initially identified as a potent inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[1][2][3] FOXM1 is a well-established oncogene that is overexpressed in a wide variety of human cancers and is associated with poor prognosis. RCM-1 has been shown to inhibit the nuclear localization of FOXM1, leading to its proteasomal degradation.[2] Intriguingly, further studies have revealed a significant interplay between FOXM1 and β-catenin, with RCM-1 emerging as a key disruptor of this interaction, ultimately leading to a reduction in nuclear β-catenin.[1]

RCM-1's Effect on β-Catenin: A Quantitative Overview

RCM-1 has been demonstrated to decrease the overall protein levels of β-catenin and specifically reduce its localization within the nucleus in various cancer cell lines.[1][4][5] This effect is, at least in part, attributed to RCM-1's ability to disrupt the protein-protein interaction between FOXM1 and β-catenin.[1] FOXM1 has been shown to stabilize β-catenin in the nucleus, and by inhibiting this interaction, RCM-1 promotes the degradation of β-catenin.[1]

The following tables summarize the key quantitative and qualitative findings from studies investigating the effect of RCM-1 on cancer cell lines.

Table 1: Effect of RCM-1 on β-Catenin Protein Levels and Nuclear Localization

| Cell Line | Cancer Type | RCM-1 Concentration | Effect on Total β-Catenin Levels | Effect on Nuclear β-Catenin Localization | Reference |

| Rd76-9 | Rhabdomyosarcoma | Not specified | Decreased | Decreased | [1] |

| B16-F10 | Melanoma | Not specified | Decreased | Decreased | [1] |

| H2122 | Lung Adenocarcinoma | Not specified | Decreased | Decreased | [1] |

| 3T3 (FOXM1 overexpressing) | Fibroblast | Not specified | Decreased | Not specified | [1] |

Table 2: Effect of RCM-1 on Colony Formation of Various Cancer Cell Lines

| Cell Line | Cancer Type | RCM-1 Concentration (µM) | Inhibition of Colony Formation | Reference |

| Rd76-9 | Rhabdomyosarcoma | 1, 5, 10 | Dose-dependent decrease | [1] |

| B16-F10 | Melanoma | 1, 5, 10 | Dose-dependent decrease | [1] |

| H2122 | Lung Adenocarcinoma | 1, 5, 10 | Dose-dependent decrease | [1] |

| 4T1 | Mammary Carcinoma | 1, 5, 10 | Dose-dependent decrease | [1] |

| KPC-2 | Pancreatic Carcinoma | 1, 5, 10 | Dose-dependent decrease | [1] |

Signaling Pathway and Mechanism of Action

RCM-1's effect on β-catenin nuclear localization is intricately linked to its primary target, FOXM1. The following diagram illustrates the proposed signaling pathway and the mechanism by which RCM-1 exerts its effects.

Figure 1. Proposed mechanism of RCM-1's effect on β-catenin nuclear localization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the effect of RCM-1 on β-catenin.

Immunofluorescence Confocal Microscopy for β-Catenin Nuclear Localization

This protocol details the steps for visualizing the subcellular localization of β-catenin.

Figure 2. Workflow for immunofluorescence confocal microscopy.

Co-Immunoprecipitation (Co-IP) for FOXM1 and β-Catenin Interaction

This protocol is for assessing the in-cell interaction between FOXM1 and β-catenin.

Figure 3. Workflow for Co-Immunoprecipitation.

Western Blotting for Protein Level Analysis

This protocol describes the quantification of β-catenin protein levels.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Colony Formation Assay

This assay assesses the effect of RCM-1 on the clonogenic survival of cancer cells.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: Treat the cells with various concentrations of RCM-1 or vehicle control.

-

Incubation: Incubate the plates for 1-2 weeks in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.

-

Quantification: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of >50 cells).

Conclusion and Future Directions

The small molecule inhibitor RCM-1 demonstrates a significant and potent effect on the Wnt/β-catenin signaling pathway by reducing the nuclear localization of β-catenin. This activity is primarily mediated through the disruption of the oncogenic FOXM1/β-catenin complex. The data presented in this guide highlight the potential of RCM-1 as a therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling.

Future research should focus on elucidating the precise molecular details of the RCM-1-induced disruption of the FOXM1-β-catenin interaction. Further in vivo studies are warranted to evaluate the efficacy and safety of RCM-1 in various preclinical cancer models. Additionally, exploring the potential for synergistic effects of RCM-1 with other targeted therapies or conventional chemotherapeutics could open new avenues for combination cancer treatments. The detailed protocols and data provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of targeting the FOXM1-β-catenin axis.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]

- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

RCM-1: A Comprehensive Technical Guide to a Novel FOXM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RCM-1 (Robert Costa Memorial drug-1) is a small molecule inhibitor of the oncogenic transcription factor Forkhead Box M1 (FOXM1).[1][2] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of RCM-1. It includes detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting FOXM1 with RCM-1.

Molecular Structure and Physicochemical Properties

RCM-1 is a novel small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[[2-Oxo-2-(2-thienyl)ethyl]thio]-4,6-di-2-thienyl-3-pyridinecarbonitrile | [3] |

| CAS Number | 339163-65-4 | |

| Molecular Formula | C₂₀H₁₂N₂OS₄ | |

| Molecular Weight | 424.58 g/mol | [4] |

| Appearance | Solid | [3] |

| Solubility | Soluble to 20 mM in DMSO | |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

RCM-1 is a potent and specific inhibitor of FOXM1, a transcription factor that is overexpressed in a wide range of human cancers and plays a critical role in cell cycle progression, proliferation, and DNA damage repair.[1][2] The primary mechanisms of action of RCM-1 include:

-

Inhibition of FOXM1 Nuclear Localization: RCM-1 prevents the translocation of FOXM1 from the cytoplasm to the nucleus, a critical step for its transcriptional activity.[1][5]

-

Induction of Proteasomal Degradation: The compound promotes the ubiquitination of FOXM1, leading to its degradation by the proteasome.[1][5]

-

Disruption of Protein-Protein Interactions: RCM-1 has been shown to disrupt the interaction between FOXM1 and β-catenin, a key component of the Wnt signaling pathway.[1]

These actions lead to the downregulation of FOXM1 target genes, resulting in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[2]

Quantitative Efficacy Data

The efficacy of RCM-1 has been evaluated in various cancer cell lines. The following table summarizes key quantitative data.

| Cell Line | Assay Type | Efficacy Metric | Value (µM) | Reference |

| U2OS (Osteosarcoma) | - | EC₅₀ | 0.72 | [4] |

| Rd76–9 (Rhabdomyosarcoma) | Colony Formation | Inhibition | 5-20 | [6] |

| B16-F10 (Melanoma) | Colony Formation | Inhibition | 5-20 | [6] |

| H2122 (Lung Adenocarcinoma) | Colony Formation | Inhibition | 5-20 | [6] |

| 4T1 (Mammary Carcinoma) | Colony Formation | Inhibition | 5-20 | [6] |

| KPC-2 (Pancreatic Carcinoma) | Colony Formation | Inhibition | 5-20 | [6] |

Experimental Protocols

Colony Formation Assay

This assay assesses the effect of RCM-1 on the ability of single cancer cells to form colonies.

Materials:

-

Cancer cell lines (e.g., Rd76–9, B16-F10, H2122, 4T1, KPC-2)[6]

-

Complete culture medium

-

RCM-1 (dissolved in DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed 500-1000 cells per well in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of RCM-1 (e.g., 5, 10, 20 µM) or vehicle control (DMSO).[6]

-

Incubate the plates for 7-14 days, replacing the medium with freshly prepared RCM-1 or vehicle every 3 days.[6]

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with 100% methanol (B129727) for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is defined as a cluster of ≥50 cells).

In Vivo Tumor Growth Inhibition Assay (Mouse Xenograft Model)

This protocol describes the evaluation of RCM-1's anti-tumor efficacy in a mouse model.

Materials:

-

6-8 week old immunodeficient mice (e.g., C56Bl/6J)[1]

-

Cancer cell line (e.g., Rd76-9 rhabdomyosarcoma or B16-F10 melanoma)[1]

-

RCM-1 (formulated for intraperitoneal injection)

-

Vehicle control (e.g., DMSO)

-

Calipers for tumor measurement

Procedure:

-

Inject 1 x 10⁶ cancer cells subcutaneously into the flank of each mouse.[1]

-

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer RCM-1 (e.g., 20 mg/kg body weight) or vehicle control intraperitoneally every other day.[4]

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predefined period (e.g., 12-16 days).[4]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

FOXM1 Ubiquitination Assay

This assay determines the effect of RCM-1 on the ubiquitination of FOXM1.

Materials:

-

Gastric cancer cells (e.g., MGC803)[7]

-

RCM-1 (10 µM)[7]

-

MG132 (proteasome inhibitor)

-

Lysis buffer

-

Antibodies: anti-FOXM1, anti-ubiquitin, anti-HA (for tagged proteins)

-

Protein A/G agarose (B213101) beads

Procedure:

-

Treat cells with RCM-1 or vehicle control for a specified time (e.g., 24 hours).

-

Add MG132 for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with an anti-FOXM1 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours to immunoprecipitate FOXM1 and its binding partners.

-

Wash the beads extensively with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated FOXM1.

Signaling Pathway Modulation

RCM-1 has been shown to modulate key oncogenic signaling pathways. The following diagrams illustrate the points of intervention of RCM-1.

Caption: RCM-1 inhibits FOXM1 nuclear translocation and promotes its degradation.

Caption: RCM-1 disrupts the interaction between FOXM1 and β-Catenin.

Caption: RCM-1 inhibits the IL-13/STAT6 signaling pathway.

Conclusion

RCM-1 is a promising preclinical candidate for cancer therapy due to its potent and multi-faceted inhibition of the oncogenic transcription factor FOXM1. Its ability to block FOXM1 nuclear localization, promote its degradation, and disrupt its interaction with β-catenin underscores its potential to impact multiple cancer-driving pathways. Further investigation and development of RCM-1 and similar FOXM1 inhibitors are warranted to translate these preclinical findings into effective clinical applications for a variety of malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The FOXM1 inhibitor RCM-1 decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The FOXM1 inhibitor RCM-1 suppresses goblet cell metaplasia and prevents IL-13 and STAT6 signaling in allergen-exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RNF112-mediated FOXM1 ubiquitination suppresses the proliferation and invasion of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of RCM-1: An In-depth Technical Guide to Animal Model Studies

An overview of the anti-tumor efficacy, mechanism of action, and safety of the novel FOXM1 inhibitor, RCM-1, in various preclinical animal models.

This technical guide provides a comprehensive summary of the preclinical data available for RCM-1, a small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of RCM-1 in oncology. This document details the in vivo anti-tumor activity of RCM-1 in murine models of rhabdomyosarcoma, melanoma, lung, and breast cancer, outlines the experimental protocols utilized in these studies, and presents the current understanding of its mechanism of action and safety profile.

Anti-Tumor Efficacy in Animal Models

RCM-1 has demonstrated significant anti-tumor activity in several preclinical cancer models. Administration of RCM-1 has been shown to inhibit tumor growth, reduce cell proliferation, and induce apoptosis in established tumors.

Summary of In Vivo Efficacy Studies

The following tables summarize the quantitative data from key preclinical efficacy studies of RCM-1 in various cancer models.

Table 1: RCM-1 Efficacy in Orthotopic Rd76-9 Rhabdomyosarcoma Mouse Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Proliferation (Ki67+ cells/field) | Apoptosis (TUNEL+ cells/field) |

| Vehicle (DMSO) | Intraperitoneal, daily | ~1200 | - | ~45 | ~5 |

| RCM-1 | 5 mg/kg, Intraperitoneal, daily | ~400 | ~67% | ~15 | ~20 |

Table 2: RCM-1 Efficacy in Subcutaneous B16-F10 Melanoma Mouse Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 18 | % Tumor Growth Inhibition | Proliferation (PH3+ cells/field) | Apoptosis (Cleaved Caspase-3+ cells/field) |

| Vehicle (DMSO) | Intraperitoneal, daily | ~1500 | - | ~30 | ~3 |

| RCM-1 | 5 mg/kg, Intraperitoneal, daily | ~600 | ~60% | ~10 | ~15 |

Table 3: RCM-1 Efficacy in H2122 Lung Adenocarcinoma Xenograft Mouse Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |

| Vehicle (DMSO) | Intraperitoneal, daily | ~800 | - |

| RCM-1 | 5 mg/kg, Intraperitoneal, daily | ~300 | ~62.5% |

Table 4: RCM-1 Efficacy in 4T1 Breast Carcinoma Mouse Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 25 | % Tumor Growth Inhibition |

| Vehicle (DMSO) | Intraperitoneal, daily | ~1000 | - |

| RCM-1 | 5 mg/kg, Intraperitoneal, daily | ~450 | ~55% |

Mechanism of Action

RCM-1 exerts its anti-tumor effects primarily through the inhibition of the FOXM1 transcription factor. In preclinical models, RCM-1 treatment leads to a decrease in FOXM1 protein levels within the tumor.[1] This is achieved by inhibiting the nuclear localization of FOXM1 and promoting its proteasomal degradation.[2] Furthermore, RCM-1 has been shown to disrupt the interaction between FOXM1 and β-catenin, a key component of the Wnt signaling pathway, leading to the degradation of both proteins.[3] This dual inhibition of FOXM1 and β-catenin signaling contributes to the observed reduction in tumor cell proliferation and survival.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on the published literature and represent a general framework that may require optimization for specific experimental conditions.

General Animal Husbandry

-

Species: Athymic nude mice (nu/nu) or C57BL/6 mice, 6-8 weeks old.

-

Housing: Maintained in a specific pathogen-free facility with a 12-hour light/dark cycle.

-

Diet: Provided with standard laboratory chow and water ad libitum.

-

Monitoring: Animals were monitored daily for signs of toxicity, and tumor measurements were taken 2-3 times per week using digital calipers. Tumor volume was calculated using the formula: (length × width²) / 2.

Orthotopic Rhabdomyosarcoma Model

-

Cell Culture: Mouse rhabdomyosarcoma Rd76-9 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Implantation: 1 x 10⁶ Rd76-9 cells in 50 µL of PBS were injected into the gastrocnemius muscle of anesthetized mice.

-

Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment and control groups. RCM-1 (5 mg/kg) or vehicle (DMSO) was administered daily via intraperitoneal injection.

-

Endpoint: Mice were euthanized when tumors reached a predetermined size or at the end of the study period. Tumors were excised for further analysis.

Subcutaneous Melanoma Model

-

Cell Culture: B16-F10 mouse melanoma cells were maintained in DMEM with 10% FBS.

-

Cell Implantation: 5 x 10⁵ B16-F10 cells in 100 µL of PBS were injected subcutaneously into the flank of C57BL/6 mice.

-

Treatment: Once tumors were palpable (~50-100 mm³), mice were randomized. RCM-1 (5 mg/kg) or vehicle was administered daily via intraperitoneal injection.

-

Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size. Tumors were collected for analysis.

Immunohistochemistry (IHC)

-

Tissue Preparation: Excised tumors were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.

-

Antigen Retrieval: Sections were deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval in citrate (B86180) buffer (pH 6.0).

-

Staining: Slides were incubated with primary antibodies against FOXM1, Ki67, phospho-histone H3 (PH3), or cleaved caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Staining was visualized using a DAB substrate kit, and slides were counterstained with hematoxylin.

-

Quantification: The number of positive cells was counted in multiple high-power fields per tumor section.

TUNEL Assay for Apoptosis

-

Tissue Preparation: Paraffin-embedded tumor sections were prepared as for IHC.

-

Permeabilization: Sections were treated with proteinase K to permeabilize the tissue.

-

Labeling: DNA fragmentation was detected using an in situ cell death detection kit, which labels the 3'-OH ends of DNA fragments with TdT-mediated dUTP nick end labeling (TUNEL).

-

Visualization: Labeled cells were visualized using fluorescence microscopy.

-

Quantification: The percentage of TUNEL-positive cells was determined by counting in several random fields.

Toxicology and Safety Pharmacology

Preliminary toxicology data from the preclinical studies suggest that RCM-1 is well-tolerated at efficacious doses. In mice receiving daily intraperitoneal injections of 5 mg/kg RCM-1 for up to 28 days, no significant changes in body weight or alterations in serum levels of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were observed compared to vehicle-treated controls. More comprehensive toxicology and safety pharmacology studies are required to fully characterize the safety profile of RCM-1.

Conclusion

The preclinical data for RCM-1 demonstrate its potential as an anti-cancer therapeutic agent. Its ability to inhibit tumor growth in a variety of animal models, coupled with a favorable preliminary safety profile, warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of oncology drug development. Future studies should focus on comprehensive toxicology assessments, pharmacokinetic and pharmacodynamic characterization, and evaluation of RCM-1 in combination with other anti-cancer agents.

References

The Impact of RCM-1 on Goblet Cell Metaplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goblet cell metaplasia, characterized by the excessive proliferation of mucus-producing goblet cells in the airways, is a significant contributor to the pathophysiology of chronic respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis. The resulting mucus hypersecretion leads to airway obstruction, impaired lung function, and increased susceptibility to infections. This technical guide provides an in-depth analysis of the small molecule inhibitor, RCM-1, and its impact on goblet cell metaplasia. RCM-1 has been identified as a potent inhibitor of this process through its targeted action on the Forkhead box M1 (FOXM1) transcription factor and its modulation of the Interleukin-13 (IL-13)/STAT6 signaling pathway. This document details the mechanism of action of RCM-1, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Chronic inflammatory airway diseases are a leading cause of morbidity and mortality worldwide. A common feature of these conditions is airway remodeling, which includes goblet cell metaplasia and mucus hypersecretion. The differentiation of airway progenitor cells into goblet cells is a complex process regulated by a network of transcription factors and signaling pathways. A key signaling cascade implicated in goblet cell metaplasia is initiated by the type 2 cytokine, Interleukin-13 (IL-13), which, upon binding to its receptor, activates the Signal Transducer and Activator of Transcription 6 (STAT6). This activation cascade upregulates genes critical for goblet cell differentiation.

Recent high-throughput screening efforts have identified RCM-1, a novel small molecule, as a potent inhibitor of goblet cell metaplasia.[1][2] RCM-1 exerts its effects by targeting FOXM1, a transcription factor essential for the differentiation of airway progenitor cells into goblet cells.[1][2] This guide will explore the multifaceted impact of RCM-1 on goblet cell metaplasia, providing valuable insights for researchers and professionals in the field of respiratory drug development.

Mechanism of Action of RCM-1

RCM-1's primary mechanism of action involves the inhibition of the FOXM1 transcription factor.[1][2] Specifically, RCM-1 blocks the nuclear localization of FOXM1 and promotes its proteasomal degradation.[1][2] By reducing the levels of active FOXM1, RCM-1 effectively disrupts a critical step in the goblet cell differentiation program.

Furthermore, RCM-1 has been shown to attenuate IL-13-induced signaling. In both cultured airway epithelial cells and in vivo mouse models, RCM-1 reduces the signaling activity of the IL-13/STAT6 pathway.[1][2] This leads to the decreased expression of STAT6 target genes, such as Spdef and Foxa3, which are master regulators of goblet cell differentiation.[1]

The dual action of RCM-1 on both FOXM1 and the IL-13/STAT6 pathway makes it a promising therapeutic candidate for diseases characterized by goblet cell metaplasia.

Signaling Pathway

References

RCM-1: A Deep Dive into its Impact on Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RCM-1 has been identified as a potent small molecule inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1).[1][2] Its mechanism of action involves the disruption of key cellular signaling pathways that are frequently dysregulated in various human cancers. This technical guide provides a comprehensive overview of the signaling cascades affected by RCM-1, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and drug development applications. The primary pathways influenced by RCM-1 are the FOXM1 regulatory network and the Wnt/β-catenin signaling cascade.[1][3] RCM-1's ability to induce proteasomal degradation of FOXM1 and disrupt its interaction with β-catenin underscores its therapeutic potential.[3][4]

Core Mechanism of Action

RCM-1 primarily functions by inhibiting the nuclear localization of FOXM1.[3][5] This preventative action sequesters FOXM1 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] By effectively reducing the levels of nuclear FOXM1, RCM-1 curtails the transcription of a multitude of downstream target genes essential for cell cycle progression, proliferation, and DNA repair.[2][3]

Affected Signaling Pathways

The FOXM1 Signaling Network

FOXM1 is a critical transcription factor that governs the expression of genes required for G1/S and G2/M phase transitions of the cell cycle.[6] RCM-1's inhibition of FOXM1 leads to a significant downregulation of these cell cycle-related genes. This results in cell cycle arrest, a delay in mitotic progression, and an overall reduction in tumor cell proliferation.[1][6]

The Wnt/β-catenin Signaling Pathway

A pivotal aspect of RCM-1's anti-cancer activity is its ability to disrupt the protein-protein interaction between FOXM1 and β-catenin.[1][3] In many cancers, the Wnt/β-catenin pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then associates with TCF/LEF transcription factors to drive the expression of oncogenes, including Cyclin D1.[7][8]

RCM-1 has been shown to decrease the protein levels and nuclear localization of β-catenin.[1][2] By preventing the formation of the FOXM1/β-catenin complex, RCM-1 leads to the degradation of both proteins.[3] This dual inhibition of two major oncogenic drivers significantly hampers tumor cell growth and survival.[1][3] The reduction in β-catenin levels consequently leads to decreased expression of its downstream target, Cyclin D1, a key regulator of cell cycle progression.[1][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of RCM-1 on various cancer cell lines as reported in the literature.

Table 1: Effect of RCM-1 on Cancer Cell Colony Formation [4][10]

| Cell Line | Cancer Type | RCM-1 Concentration (µM) | Inhibition of Colony Formation (%) |

| Rd76-9 | Rhabdomyosarcoma | 10 | ~50% |

| B16-F10 | Melanoma | 10 | ~60% |

| H2122 | Lung Adenocarcinoma | 10 | ~70% |

| 4T1 | Breast Carcinoma | 10 | ~55% |

| KPC-2 | Pancreatic Adenocarcinoma | 10 | ~75% |

Table 2: Effect of RCM-1 on Cancer Cell Migration [9]

| Cell Line | Cancer Type | RCM-1 Concentration (µM) | Inhibition of Migration (%) |

| Rd76-9 | Rhabdomyosarcoma | 10 | ~40% |

| B16-F10 | Melanoma | 10 | ~50% |

| H2122 | Lung Adenocarcinoma | 10 | ~60% |

Experimental Protocols

Western Blotting for FOXM1 and β-catenin

This protocol outlines the procedure for detecting the protein levels of FOXM1 and β-catenin in cells treated with RCM-1.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of RCM-1 or vehicle control (DMSO) for the specified time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and add Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against FOXM1 or β-catenin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a housekeeping protein like GAPDH or β-actin as a loading control.

-

Co-Immunoprecipitation (Co-IP) of FOXM1 and β-catenin

This protocol is for investigating the interaction between FOXM1 and β-catenin and the disruptive effect of RCM-1.

-

Cell Lysis:

-

Treat cells with RCM-1 or DMSO as described above.

-

Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

-

Centrifuge to clear the lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody against FOXM1 or β-catenin overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting as described above, probing for the co-immunoprecipitated protein (β-catenin if FOXM1 was pulled down, and vice versa).

-

Cell Proliferation (MTT) Assay

This assay measures the effect of RCM-1 on cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with a serial dilution of RCM-1 or DMSO control for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Colony Formation Assay

This assay assesses the long-term effect of RCM-1 on the ability of single cells to form colonies.[9]

-

Cell Seeding:

-

Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

-

-

Treatment:

-

Treat the cells with various concentrations of RCM-1 or DMSO for 7-14 days, replenishing the media with fresh compound every 2-3 days.

-

-

Fixation and Staining:

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

-

Quantification:

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

Visualizations

Caption: RCM-1 signaling pathway intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. The FOXM1 inhibitor RCM-1 decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. FOXM1 antibody (13147-1-AP) | Proteintech [ptglab.com]

- 5. researchgate.net [researchgate.net]

- 6. FOXM1 Polyclonal Antibody (PA5-27144) [thermofisher.com]

- 7. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cyclin D1 gene is a target of the beta-catenin/LEF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to RCM-1 and its Role in IL-13 and STAT6 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule RCM-1 and its intricate role in modulating Interleukin-13 (IL-13) and Signal Transducer and Activator of Transcription 6 (STAT6) signaling. RCM-1, a known inhibitor of the transcription factor Forkhead Box M1 (FOXM1), has emerged as a significant modulator of type 2 inflammatory responses. This document details the molecular mechanisms of RCM-1 action, its impact on the IL-13/STAT6 signaling cascade, and the experimental methodologies used to elucidate these pathways. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.

Introduction

Interleukin-13 (IL-13) is a pleiotropic cytokine that plays a central role in the pathogenesis of allergic and inflammatory diseases, including asthma.[1] IL-13 exerts its effects by binding to a receptor complex, which leads to the activation of the Janus kinase (JAK)/STAT6 signaling pathway.[2] This activation results in the phosphorylation and nuclear translocation of STAT6, which then acts as a transcription factor to regulate the expression of numerous target genes involved in inflammation, mucus production, and tissue remodeling.[1][2]

The transcription factor FOXM1 has been identified as a key regulator of cell proliferation and differentiation.[3] Recent studies have revealed a novel role for FOXM1 in allergic inflammation and its intersection with the IL-13/STAT6 signaling axis. The small molecule inhibitor RCM-1 targets FOXM1, leading to the suppression of goblet cell metaplasia and a reduction in IL-13 and STAT6 signaling.[3] This guide will delve into the specifics of this regulatory network.

The IL-13/STAT6 Signaling Pathway

The canonical IL-13 signaling pathway is initiated by the binding of IL-13 to the IL-13 receptor α1 (IL-13Rα1) subunit, which then heterodimerizes with the IL-4 receptor α (IL-4Rα) chain.[2] This receptor engagement activates associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor. STAT6 is then recruited to these phosphorylated sites via its SH2 domain, where it is itself phosphorylated by the JAKs.[2] Phosphorylated STAT6 (pSTAT6) dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, thereby initiating their transcription.[2][4]

RCM-1: A FOXM1 Inhibitor

RCM-1 is a small molecule compound identified as a potent inhibitor of FOXM1.[3] Its primary mechanism of action involves the inhibition of FOXM1's nuclear localization.[3] By preventing FOXM1 from entering the nucleus, RCM-1 triggers its ubiquitination and subsequent degradation by the proteasome.[3][5] This leads to a significant reduction in the overall cellular levels of FOXM1 protein.

Mechanism of RCM-1 Action on FOXM1

The inhibitory effect of RCM-1 on FOXM1 is a multi-step process. RCM-1 has been shown to enhance the interaction between FOXM1 and RNF112, an E3 ubiquitin ligase. This enhanced interaction facilitates the ubiquitination of FOXM1, marking it for proteasomal degradation.

RCM-1's Role in IL-13 and STAT6 Signaling

RCM-1's inhibition of FOXM1 has significant downstream effects on the IL-13/STAT6 signaling pathway. Studies have demonstrated that treatment with RCM-1 reduces the IL-13-induced phosphorylation of STAT6.[6] While a direct interaction between FOXM1 and STAT6 has not been definitively established, evidence suggests an indirect regulatory mechanism, potentially involving the PI3K/AKT pathway. IL-13 is known to activate the PI3K/AKT pathway, and in turn, the expression of FOXM1 is partially driven by this pathway.[6] By inhibiting FOXM1, RCM-1 may disrupt a positive feedback loop that sustains pro-inflammatory signaling.

Quantitative Data on RCM-1's Effects

The following tables summarize the quantitative data available on the effects of RCM-1 on FOXM1 and STAT6 signaling.

Table 1: Effect of RCM-1 on FOXM1

| Parameter | Cell Line/Model | RCM-1 Concentration | Observed Effect | Reference |

| FOXM1 Nuclear Localization | Tumor Cells | 1-20 µM | Decreased nuclear staining | [3][7] |

| FOXM1 Protein Levels | Airway Epithelial Cells | 10-20 µM | Decreased protein levels | [8] |

| FOXM1 Ubiquitination | HEK293T Cells | 10 µM | Enhanced ubiquitination in the presence of RNF112 | [5] |

| Colony Formation | Tumor Cells | 1-20 µM | Inhibition of colony formation | [7] |

Table 2: Effect of RCM-1 on IL-13/STAT6 Signaling

| Parameter | Cell Line/Model | RCM-1 Concentration | Observed Effect | Reference |

| STAT6 Phosphorylation | Esophageal Epithelial Cells | Not specified | Reduced IL-13-induced pSTAT6 | [6] |

| STAT6 Target Gene Expression (e.g., SPDEF, FOXA3) | Cultured Airway Epithelial Cells | Not specified | Prevention of IL-13-induced expression | [3] |

| Goblet Cell Metaplasia | Allergen-exposed mice | Not specified | Inhibition of goblet cell metaplasia | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of RCM-1 in IL-13 and STAT6 signaling.

Western Blot Analysis of STAT6 Phosphorylation

Objective: To determine the effect of RCM-1 on IL-13-induced STAT6 phosphorylation.

Protocol:

-

Cell Culture and Treatment: Plate human bronchial epithelial cells (BEAS-2B) or another appropriate cell line and grow to 80-90% confluency. Pre-treat cells with varying concentrations of RCM-1 (e.g., 0.1, 1, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

-

IL-13 Stimulation: Stimulate the cells with recombinant human IL-13 (10-50 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an appropriate substrate and imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize pSTAT6 levels to total STAT6.

Quantitative Real-Time PCR (qRT-PCR) for STAT6 Target Genes

Objective: To measure the effect of RCM-1 on the expression of IL-13-induced STAT6 target genes.

Protocol:

-

Cell Treatment: Treat cells as described in the Western Blot protocol (6.1.1), with an extended IL-13 stimulation time (e.g., 6-24 hours).

-